molecular formula C25H25N5O2 B2826969 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide CAS No. 1105239-17-5

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide

Cat. No.: B2826969
CAS No.: 1105239-17-5
M. Wt: 427.508
InChI Key: CHHZJPCSXLCOTQ-UHFFFAOYSA-N
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Description

The compound 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide is a heterocyclic organic compound. It contains a pyrazolopyridazine core with substituents such as phenyl and mesityl groups. Compounds like this one are intriguing for researchers due to their potential pharmacological activities and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide, several reaction steps are required, starting from readily available precursors. One typical synthesis route involves:

  • Formation of the pyrazolopyridazine core: A reaction between a suitable hydrazine derivative and a pyridazine derivative under reflux conditions.

  • Addition of the cyclopropyl and phenyl groups: Cyclopropyl and phenyl groups are introduced through substitution reactions utilizing appropriate reagents and catalysts.

  • Incorporation of the mesityl group: This involves the reaction of an acetamide derivative with mesityl chloride, under controlled conditions to ensure selective substitution.

Industrial Production Methods: Industrial methods for the production of this compound would involve scale-up of laboratory procedures. Key considerations include optimizing reaction yields, purity, and minimizing side products. Continuous flow reactors and automated synthesis can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the phenyl and cyclopropyl moieties, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions, particularly targeting the pyrazolopyridazine ring, can be performed using agents like lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at various positions on the pyrazolopyridazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Catalysts: Palladium on carbon, copper(II) chloride

Major Products Formed:

  • Oxidized derivatives with altered functional groups.

  • Reduced compounds with modified core structures.

  • Substituted analogs with different substituents on the pyrazolopyridazine core.

Scientific Research Applications

Chemistry: In chemistry, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide serves as a valuable precursor for synthesizing diverse analogs for drug discovery and development.

Biology: Biologically, this compound may exhibit binding affinity for certain protein targets, making it useful in studying enzyme-inhibitor interactions and cellular pathways.

Medicine: Potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, are of interest for drug development.

Industry: In industrial settings, derivatives of this compound might be employed as intermediates in the synthesis of more complex pharmaceuticals or specialized materials.

Comparison with Similar Compounds

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide is compared with other heterocyclic compounds like:

  • 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(6H)-yl)-N-mesitylacetamide

  • 2-(4-cyclopropyl-7-oxo-1-methyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide

These comparisons highlight structural uniqueness and variability in substituent groups, which influence their reactivity, pharmacological profile, and applications. Each compound’s distinct properties make them suitable for different scientific inquiries or practical uses.

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Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-15-11-16(2)22(17(3)12-15)27-21(31)14-29-25(32)24-20(23(28-29)18-9-10-18)13-26-30(24)19-7-5-4-6-8-19/h4-8,11-13,18H,9-10,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHZJPCSXLCOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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